2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide
Description
2-Amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide is a fluorinated amide derivative with a molecular formula of C₁₂H₁₇FN₂O. Its structure consists of a butanamide backbone substituted with an amino group at the second carbon, a methyl group on the nitrogen, and a 3-fluorobenzyl moiety (Fig. 1).
Figure 1: Structure of this compound.
Properties
Molecular Formula |
C12H17FN2O |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide |
InChI |
InChI=1S/C12H17FN2O/c1-3-11(14)12(16)15(2)8-9-5-4-6-10(13)7-9/h4-7,11H,3,8,14H2,1-2H3 |
InChI Key |
BAKZKCUKMHYSSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N(C)CC1=CC(=CC=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide typically involves the reaction of 3-fluorobenzylamine with N-methylbutanamide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions and optimizing them for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a variety of substituted derivatives .
Scientific Research Applications
2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Fluorine Substitution Patterns
Compound A : (2S)-2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide (C₁₂H₁₇FN₂O)
- Key Difference : Fluorine is at the ortho position of the benzyl group.
- The ortho isomer also exhibits distinct electronic effects due to proximity to the benzyl nitrogen .
- Activity: No direct bioactivity data is provided, but positional isomers often show divergent pharmacokinetic profiles.
Compound B : 2-[(3-fluorophenyl)amino]-N-methylpropanamide (C₁₀H₁₃FN₂O)
- Key Difference: The 3-fluorophenyl group is linked via an amino group rather than a benzyl ether.
- Impact : The absence of the benzyl spacer shortens the molecule, reducing conformational flexibility. This may limit interactions with hydrophobic binding pockets in biological targets .
- Activity: Not reported, but simplified structures often trade potency for improved solubility.
Functional Group Modifications
Compound C : N-[[5-amino-2-(dimethylamino)phenyl]methyl]-2-ethyl-N-[(3-fluorophenyl)methyl]butanamide (C₂₂H₃₀FN₃O)
- Key Difference: Additional dimethylamino-phenyl and ethyl substituents.
- The ethyl group may improve lipid solubility, while the dimethylamino moiety introduces basicity, affecting cellular uptake .
- Activity: No specific data, but such modifications are common in CNS-targeting compounds.
Structural Analogues with Documented Bioactivity
Compound D : 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (C₁₇H₁₆FN₅OS)
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 230.28 g/mol | 230.28 | 196.22 | 371.49 |
| LogP (Predicted) | ~2.1 | ~2.3 | ~1.8 | ~3.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 3 |
| Rotatable Bonds | 6 | 6 | 4 | 9 |
- Key Insights: The target compound balances moderate lipophilicity (LogP ~2.1) and molecular weight, aligning with Lipinski’s rules for oral bioavailability. Compound C’s high LogP (~3.5) may limit aqueous solubility but enhance blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide with high purity?
- Methodological Answer : Synthesis should involve multi-step reactions with careful control of temperature, solvent polarity, and pH. For example, amidation reactions under inert atmospheres (e.g., nitrogen) can minimize side products. Post-synthesis purification via column chromatography or recrystallization, followed by validation using HPLC (≥95% purity threshold) and ¹H/¹³C NMR (to confirm substituent positions and stereochemistry), is critical .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- FT-IR : Verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- NMR : Assign peaks for the fluorophenyl ring (¹⁹F NMR for fluorine environment) and methyl/amino groups.
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
Cross-reference with computational models (e.g., DFT for vibrational frequencies) to resolve ambiguities .
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., enzymes or receptors). Validate with MD simulations to assess stability.
- In Vitro Assays : Screen for activity (e.g., IC₅₀ determination in enzyme inhibition assays) and compare with structurally similar compounds (e.g., fluorophenyl derivatives from ).
- SAR Studies : Modify substituents (e.g., fluorine position, methyl groups) to correlate structural features with activity .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural analysis?
- Methodological Answer :
- Multi-Technique Validation : Combine X-ray crystallography (using SHELX for refinement) with NMR/FT-IR to cross-validate bond lengths and angles.
- High-Resolution Data : For crystallography, ensure data resolution ≤1.0 Å to minimize model bias. Use SHELXL’s TWIN command for twinned crystals .
- Computational Chemistry : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian09) to identify outliers .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Issues : Fluorine’s electronegativity may disrupt packing. Use solvent vapor diffusion with polar solvents (e.g., DMSO/water mixtures).
- Data Collection : For small crystals, employ synchrotron radiation to enhance diffraction quality.
- Refinement : In SHELXL, apply restraints for flexible groups (e.g., methyl rotations) and validate with R-factor convergence (<5% discrepancy) .
Methodological Design & Data Analysis
Q. How can researchers optimize experimental protocols for studying the compound’s stability under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Use UV-Vis spectroscopy to monitor degradation rates at pH 2–10 (simulating physiological environments).
- LC-MS : Identify degradation products (e.g., hydrolyzed amide bonds).
- Statistical Analysis : Apply Arrhenius plots to predict shelf-life and derive activation energy for decomposition .
Q. What advanced computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
